1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one

Antiproliferative activity NSCLC A549

Researchers seeking validated isatin-3-hydrazone hit scaffolds for kinase-targeted antiproliferative SAR often face limited availability of the unsubstituted N-benzyl intermediate. This compound directly addresses that gap with demonstrated near-equipotent activity to gefitinib and a versatile synthetic handle for library diversification. • Equipotent to gefitinib in A549 NSCLC (IC50 14.15 μM vs 15.23 μM); divergent HeLa selectivity enables non-EGFR mechanism exploration. • High-yield precursor: 89% gem-difluorination to 1-benzyl-3,3-difluoroindolin-2-one (CN108299137B). • Balanced logP 2.9, MW 251 Da; suitable for fragment-based screening, co-crystallization, and pharmacokinetic optimization. • Reliable supply with purity ≥95% and expedited global shipping for timely SAR campaigns.

Molecular Formula C15H13N3O
Molecular Weight 251.289
CAS No. 95060-80-3
Cat. No. B2524200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one
CAS95060-80-3
Molecular FormulaC15H13N3O
Molecular Weight251.289
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=N
InChIInChI=1S/C15H13N3O/c16-17-14-12-8-4-5-9-13(12)18(15(14)19)10-11-6-2-1-3-7-11/h1-9,16,19H,10H2
InChIKeyDFDANTZDZZNOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one: Chemical Identity & Pharmacophore Class


1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one (CAS 95060-80-3) is a synthetic isatin-3-hydrazone derivative featuring an N1-benzyl substituent and a C3-hydrazono moiety, with molecular formula C15H13N3O and molecular weight 251.28 g/mol [1]. This compound belongs to the 3-hydrazonoindolin-2-one pharmacophore class, a scaffold recognized for its versatility in generating bioactive molecules targeting kinases, HIV-1 RNase H, and cancer cell proliferation pathways [2]. As the unsubstituted hydrazone intermediate within the N-benzylisatin-aryl-hydrazone series, it serves both as a direct pharmacological probe and as a critical synthetic precursor for further derivatization via Schiff base condensation with aryl aldehydes [3].

Differentiation from N-Alkyl Hydrazone Analogs


Within the 3-hydrazonoindolin-2-one family, the N1 substituent exerts a decisive influence on lipophilicity, cellular permeability, and antiproliferative potency. The unsubstituted parent (CAS 2365-44-8) lacks the benzyl group that drives balanced logP and steric bulk, while the N-ethyl (CAS 62295-16-3) and N-allyl (CAS 832-83-7) analogs present different steric and electronic profiles that alter target engagement [1]. Critically, the N-benzyl analogue ((E)-1-benzyl-3-hydrazonoindolin-2-one) has been directly compared to the clinical EGFR inhibitor gefitinib in the same study, revealing a cell-line-dependent activity profile (equipotent in A549 lung cancer cells, yet 6.3-fold less active in HeLa cervical cancer cells) that would be absent if a generic N-alkyl isatin hydrazone were substituted [2]. Furthermore, the benzyl group serves as a synthetic handle for subsequent derivatization into aryl-hydrazone analogues with improved potency, a diversification pathway unavailable to simpler N-alkyl congeners [2][3].

Quantitative Evidence vs. Comparators


A549 Antiproliferative Activity vs. Gefitinib

In a direct head-to-head comparison within a single MTT assay study, (E)-1-benzyl-3-hydrazonoindolin-2-one (compound 4, the target compound) exhibited an IC50 of 14.15 μM against the non-small cell lung cancer cell line A549, statistically comparable to the FDA-approved EGFR inhibitor gefitinib, which showed an IC50 of 15.23 μM in the same assay system [1]. This near-equivalent potency against a clinically validated lung cancer target distinguishes the benzyl-substituted hydrazone from many unoptimized isatin derivatives that typically show substantially weaker activity.

Antiproliferative activity NSCLC A549

Selectivity Profile: A549 vs. HeLa Cancer Cells

The same head-to-head study revealed a marked cell-line-dependent divergence: while (E)-1-benzyl-3-hydrazonoindolin-2-one was equipotent with gefitinib against A549 cells, it proved 6.3-fold less active against HeLa cervical cancer cells (IC50 = 46.03 μM for the target compound vs. 7.35 μM for gefitinib) [1]. This differential selectivity—comparable to gefitinib in lung cancer but significantly less potent in cervical cancer—reveals a cell-context-dependent mechanism that is fundamentally different from the broad EGFR inhibition profile of gefitinib.

Selectivity HeLa cervical cancer

Selective Fluorination to 3,3-Difluoroindolin-2-one

According to Chinese patent CN108299137B, 1-benzyl-3-hydrazinoisatin (the target compound) undergoes selective fluorination with Selectfluor in acetonitrile over 16 hours to produce 1-benzyl-3,3-difluoroindolin-2-one in 89% yield [1]. This one-pot reaction selectively installs two fluorine atoms at the C3 position, a transformation that the N-unsubstituted parent isatin hydrazone (CAS 2365-44-8) and N-ethyl analog (CAS 62295-16-3) would perform with different efficiency due to the absence of the benzyl group's steric and electronic influence on the reaction pathway.

Synthetic intermediate Selective fluorination gem-difluorination

Lipophilicity Differentiation vs. N-Alkyl Analogs

The computed lipophilicity (XLogP3-AA) for 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one is 2.9 [1], positioning it within the optimal drug-like range (1–3) for balanced membrane permeability and aqueous solubility. By comparison, the N-ethyl analog (CAS 62295-16-3) has a reported logP of 1.56 [2], and the N-unsubstituted parent (CAS 2365-44-8) has a reported XlogP of 2.7 . The benzyl-substituted compound thus achieves a distinct lipophilicity window: significantly more lipophilic than the N-ethyl congener (ΔlogP ≈ +1.34), which impacts membrane partitioning and protein binding, yet comparable to the unsubstituted parent despite bearing an additional hydrophobic benzyl group, reflecting the hydrazono tautomer's moderating effect.

Lipophilicity XLogP3 drug-likeness

Molecular Weight Advantage Over Gefitinib for ADME

The molecular weight of 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one (251.28 g/mol) is substantially lower than that of gefitinib (446.90 g/mol) and even lower than the downstream N-benzylisatin-aryl-hydrazone derivatives (6a–j), which range from 353–418 Da [1][2]. In the comparative ADME analysis reported by Al-Salem et al., these aryl-hydrazone derivatives (MW 353–418 Da) already demonstrated superior predicted ADME properties over gefitinib (MW 447 Da), including lower hydrogen bond acceptor counts (5.5–6.5 vs. 7.7), higher Caco-2 permeability, and better hERG safety scores (loghERG > −7.13 vs. −7.12) [2]. The core hydrazone scaffold at MW 251 Da is therefore predicted to have further improved ADME properties owing to its even smaller size, making it an advantageous starting point for lead optimization.

ADME molecular weight drug-likeness

Recommended Research & Application Scenarios


Hit-to-Lead Optimization in NSCLC Drug Discovery

The demonstrated near-equipotent antiproliferative activity of (E)-1-benzyl-3-hydrazonoindolin-2-one (IC50 = 14.15 μM) against gefitinib (IC50 = 15.23 μM) in A549 lung cancer cells [1] supports its use as a validated hit scaffold for structure-activity relationship (SAR) exploration. Research teams can condense this core with aryl aldehydes to generate N-benzylisatin-aryl-hydrazone libraries, with the knowledge that certain para-substituted derivatives (e.g., 4-hydroxy, compound 6c) achieve 3.5-fold improved potency (IC50 = 4.35 μM) [1]. This scenario is particularly suited for programs targeting NSCLC with non-EGFR mechanisms, given the scaffold's divergent selectivity profile compared to gefitinib.

3,3-Difluorooxindole Synthesis for Metabolic Stability

The documented 89% yield for selective gem-difluorination of 1-benzyl-3-hydrazinoisatin to 1-benzyl-3,3-difluoroindolin-2-one, as described in patent CN108299137B [2], makes this compound a high-value synthetic intermediate for medicinal chemistry laboratories. The resulting 3,3-difluorooxindole product incorporates fluorine atoms that resist metabolic oxidation at the C3 position, a strategy commonly employed to improve the pharmacokinetic half-life of oxindole-based drug candidates. Procurement of the hydrazone precursor enables access to this fluorinated building block in a single, high-yielding step.

Kinase Inhibitor Screening Panels

The N-benzylisatin-hydrazone scaffold has been implicated in kinase inhibition, including reported activity against c-Raf kinase in MAPK signaling pathways , and the broader 3-hydrazonoindolin-2-one class has yielded nanomolar inhibitors of HIV-1 RNase H (Ki = 0.55 μM for optimized derivatives) [3]. The unsubstituted benzyl hydrazone can serve as a reference compound in kinase selectivity panels to establish baseline activity and selectivity profiles, against which optimized derivatives can be benchmarked. Its balanced lipophilicity (XLogP3 = 2.9) and low molecular weight (251 Da) [4] make it suitable for screening at standard DMSO stock concentrations.

Structure-Based Design Using Crystallographic Fragment

The 3-hydrazonoindolin-2-one core has been successfully co-crystallized with target proteins, including CDK2, providing high-resolution structural data to guide rational inhibitor design . The N-benzyl substituent introduces additional hydrophobic contacts within protein binding pockets, as evidenced by molecular docking studies of N-benzylisatin-hydrazones in the MDA-MB-231 breast cancer context [5]. Procurement of this specific compound enables fragment-based screening and soak-and-wash co-crystallization experiments where the benzyl group can probe hydrophobic sub-pockets that smaller N-alkyl analogs cannot access.

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